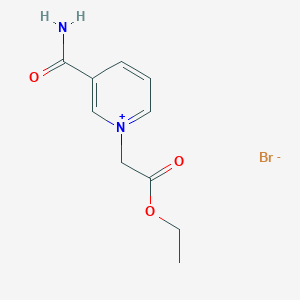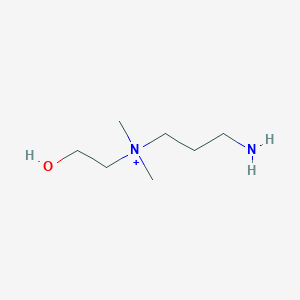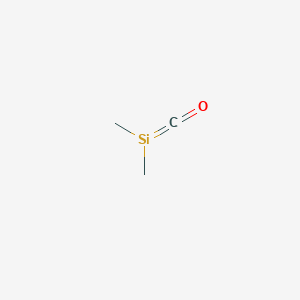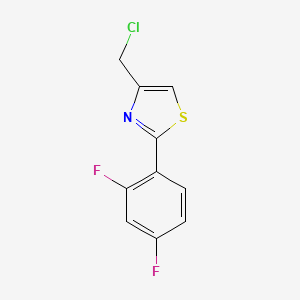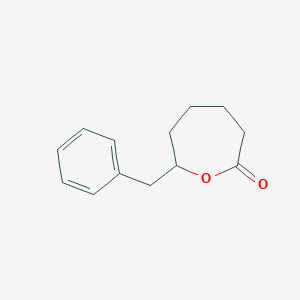
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N'-(1-methyl-1-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles or amidines.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be employed to facilitate the reactions.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of certain functional groups or the addition of hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the replacement of specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development or biochemical research.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of specialty chemicals, agrochemicals, or materials science.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4-diamine: A simpler triazine derivative with different substituents.
6-Chloro-1,3,5-triazine-2,4-diamine: A closely related compound with a similar structure but different substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other triazine derivatives.
属性
CAS 编号 |
116146-00-0 |
|---|---|
分子式 |
C17H24ClN5 |
分子量 |
333.9 g/mol |
IUPAC 名称 |
6-chloro-4-N-(3-methylbutan-2-yl)-2-N-(2-phenylpropan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H24ClN5/c1-11(2)12(3)19-15-20-14(18)21-16(22-15)23-17(4,5)13-9-7-6-8-10-13/h6-12H,1-5H3,(H2,19,20,21,22,23) |
InChI 键 |
BLBFSJWHETTXMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


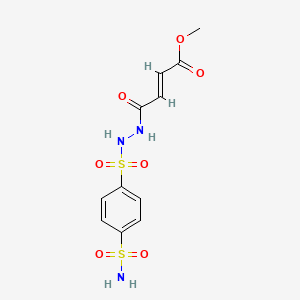
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)

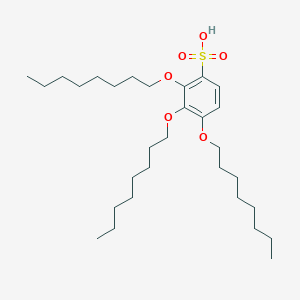
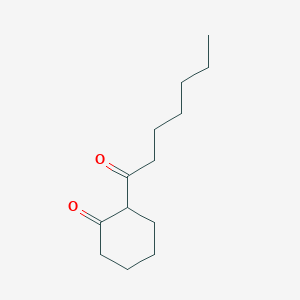
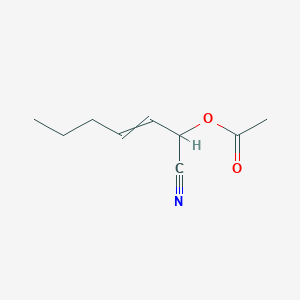
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)
